Thioflavin T

Beschreibung

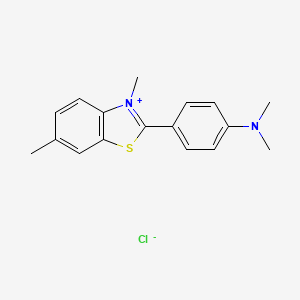

RN given refers to chloride; structure

Eigenschaften

IUPAC Name |

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVWWSKYZXRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883841 | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-54-7, 1326-12-1 | |

| Record name | Thioflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioflavin T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioflavin T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylated sulfonated primuline base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFLAVIN T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAX9SG0II0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Thioflavin T Amyloid Binding: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioflavin T (ThT), a benzothiazole dye, has become an indispensable tool in amyloid research. Its profound fluorescence enhancement upon binding to amyloid fibrils provides a robust method for their detection and quantification, crucial for understanding neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for the development of therapeutic interventions. This technical guide delves into the core mechanism of ThT-amyloid interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the key processes.

The Molecular Basis of ThT-Amyloid Interaction

The remarkable fluorescence properties of this compound are rooted in its molecular structure, which consists of a benzothiazole ring and a dimethylaminobenzene ring linked by a rotatable C-C bond. This rotational freedom is the key to its fluorescence "switch."

The Molecular Rotor Model: In aqueous solution, ThT is in a constant state of torsional motion, with the two aromatic rings rotating freely around the central bond. This rapid rotation provides a non-radiative pathway for the decay of the excited state, effectively quenching its fluorescence. Consequently, free ThT in solution exhibits a very low fluorescence quantum yield.[1][2]

Upon binding to amyloid fibrils, this internal rotation is sterically hindered. The dye molecule becomes locked in a more planar conformation within specific binding sites on the fibril surface. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited molecule to return to the ground state via the emission of a photon. This results in a dramatic increase—often several orders of magnitude—in the fluorescence quantum yield.[1][3]

Spectroscopic Signature of Binding: The binding event is characterized by distinct changes in the dye's spectroscopic properties:

-

Fluorescence Enhancement: A significant increase in fluorescence intensity.

-

Red Shift: A bathochromic (red) shift in both the excitation and emission maxima. The excitation maximum of free ThT is around 385 nm, which shifts to approximately 450 nm upon binding to amyloid fibrils. The emission maximum shifts from around 445 nm to about 482 nm.[1]

Binding Sites and Models

ThT's ability to bind to a wide variety of amyloid fibrils, regardless of the constituent protein's primary sequence, strongly suggests that it recognizes a common structural motif. The consensus is that ThT binds to the characteristic cross-β-sheet architecture of amyloid fibrils.

The Channel Model: The predominant model for ThT binding posits that the dye intercalates into "channels" or "grooves" formed by the side chains running parallel to the long axis of the fibril on the surface of the β-sheets. These channels provide a snug fit for the ThT molecule, effectively restricting its rotation. Computational studies and experimental evidence support this model, indicating that ThT molecules align with their long axis parallel to the fibril axis. A minimal binding site is thought to span at least four consecutive β-strands.

Multiple Binding Modes: It is now evident that ThT can bind to amyloid fibrils in more than one way, with different binding sites exhibiting distinct affinities and stoichiometries. These different binding modes can also result in variations in the fluorescence quantum yield of the bound dye. For instance, studies on lysozyme and insulin fibrils have identified at least two distinct binding modes, one with high affinity and another with lower affinity.

The Micelle Model: An alternative hypothesis suggests that ThT can form micelles in aqueous solution at concentrations commonly used in assays (around 4-30 µM). This model proposes that these micelles then interact with the hydrophobic patches on the amyloid fibril surface. However, this model is still a subject of debate within the scientific community.

Quantitative Binding Parameters

The interaction between ThT and amyloid fibrils can be quantified by several key parameters, which are crucial for comparative studies and for understanding the nuances of amyloid structures. The following tables summarize representative quantitative data for various amyloid proteins.

| Amyloid Protein | Binding Mode(s) | Dissociation Constant (Kd) / Binding Constant (Kb) | Stoichiometry (n) (dye molecules per protein monomer) | Molar Extinction Coefficient (ε) of Bound ThT (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (q) of Bound ThT | Reference(s) |

| Aβ40 | 1 | Kd: 0.5 µM | ~0.1 | - | 0.21 | |

| Aβ42 | 2 | Kb1: 2.0 x 10⁷ M⁻¹ Kb2: 1.2 x 10⁵ M⁻¹ | n1: 0.01 n2: 0.2 | - | q1: 0.35 q2: 0.01 | |

| Insulin | 2 | Kb1: 2.0 x 10⁷ M⁻¹ Kb2: 1.2 x 10⁵ M⁻¹ | n1: 0.09 n2: 0.38 | εb1(435nm): ~5.0 x 10⁴ εb2(435nm): ~6.5 x 10⁴ | q1: 0.44 q2: 0.0005 | |

| Lysozyme | 2 | Kb1: 7.5 x 10⁶ M⁻¹ Kb2: 5.6 x 10⁴ M⁻¹ | n1: 0.11 n2: 0.24 | εb1(449nm): 5.1 x 10⁴ εb2(449nm): 6.7 x 10⁴ | - | |

| α-Synuclein | 1 | Kb: 1.1 x 10⁵ M⁻¹ | 0.19 | ε(440nm): 1.6 x 10⁴ | 0.02 | |

| Sup35p | 2 | - | - | - | - |

Note: Binding parameters can vary depending on the specific experimental conditions (pH, ionic strength, temperature) and the method of fibril preparation.

Detailed Experimental Protocols

Accurate and reproducible quantification of amyloid fibrils using ThT requires meticulous experimental execution. Below are detailed protocols for key methodologies.

This compound Fluorescence Assay for Amyloid Quantification

This is the most common assay for monitoring amyloid fibril formation in real-time or for endpoint analysis.

Materials:

-

This compound (ThT) powder

-

Phosphate buffered saline (PBS), pH 7.4, filtered through a 0.2 µm filter

-

Amyloid protein stock solution (monomeric)

-

Pre-formed amyloid fibrils (for standard curve)

-

Black, clear-bottom 96-well microplate

-

Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Protocol:

-

Prepare a ThT stock solution: Dissolve ThT powder in distilled water to a concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter to remove any aggregates. Store the stock solution protected from light at 4°C for up to a week.

-

Prepare the working ThT solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM. Prepare this solution fresh on the day of the experiment.

-

Prepare samples:

-

For kinetic assays: Mix your protein solution (at the desired concentration for fibrillogenesis) with the working ThT solution in the wells of the 96-well plate. Include controls with buffer and ThT only.

-

For endpoint assays: Add an aliquot of your fibril-containing sample to the working ThT solution in the wells.

-

-

Incubation: For kinetic assays, place the sealed plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking to promote fibril formation.

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

-

For kinetic assays, record the fluorescence intensity at regular intervals over the desired time course.

-

For endpoint assays, incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light, before reading the fluorescence.

-

-

Data Analysis: Subtract the fluorescence of the buffer-only control from all readings. Plot the fluorescence intensity against time for kinetic assays or against fibril concentration for generating a standard curve.

Equilibrium Microdialysis for Determining Binding Parameters

This is a rigorous method to determine the binding affinity (Kd or Kb) and stoichiometry (n) of ThT to amyloid fibrils.

Materials:

-

Equilibrium microdialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO) that is impermeable to the amyloid fibrils but permeable to ThT.

-

Amyloid fibril solution of known concentration.

-

ThT solutions of varying concentrations.

-

Buffer (e.g., PBS, pH 7.4).

-

UV-Vis spectrophotometer.

Protocol:

-

Apparatus Setup: Assemble the microdialysis cells according to the manufacturer's instructions.

-

Sample Loading:

-

In one chamber (the "retentate" side), place the amyloid fibril solution.

-

In the other chamber (the "dialysate" side), place a ThT solution of a known initial concentration.

-

-

Equilibration: Allow the system to equilibrate with gentle agitation at a constant temperature until the concentration of free ThT is the same in both chambers. The time required for equilibration will depend on the specific apparatus and membrane.

-

Concentration Measurement: After equilibration, carefully remove the solutions from both chambers.

-

Measure the absorbance of the solution from the dialysate chamber at the absorbance maximum of free ThT (~412 nm) to determine the concentration of free ThT ([ThT]free).

-

Measure the absorbance of the solution from the retentate chamber. This will be a combination of free ThT and bound ThT.

-

-

Calculation of Bound ThT: The concentration of bound ThT ([ThT]bound) can be calculated from the difference between the total ThT concentration in the retentate chamber and the free ThT concentration.

-

Data Analysis: Repeat the experiment with a range of initial ThT concentrations. The binding data can then be analyzed using a Scatchard plot or by non-linear regression fitting to a binding equation to determine Kd and n.

Visualizing the Process

Diagrams created using the DOT language can help to visualize the complex processes involved in ThT-amyloid binding.

ThT Molecular Rotor Mechanism

Caption: The molecular rotor mechanism of this compound fluorescence.

ThT Channel Binding Model

Caption: The channel model of this compound binding to amyloid fibrils.

Experimental Workflow for ThT Fluorescence Assay

References

- 1. Binding mode of this compound and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Quantum Yield of this compound in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

The History of Thioflavin T: A Cornerstone in Amyloid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioflavin T (ThT), a benzothiazole salt, has become an indispensable tool in the field of amyloid research, serving as the "gold standard" for the detection and quantification of amyloid fibrils.[1] Its remarkable fluorescence properties upon binding to the characteristic cross-β sheet structure of amyloid aggregates have enabled significant advancements in our understanding of amyloidogenesis, the pathogenesis of amyloid-related diseases, and the screening of potential therapeutic inhibitors. This technical guide delves into the history of this compound, its physicochemical properties, the mechanism of its interaction with amyloid fibrils, and its applications in research and diagnostics.

A Historical Perspective: From a Histological Stain to a Quantitative Probe

The journey of this compound in amyloid research began in 1959 when Vassar and Culling first described its use as a fluorescent stain for the histological identification of amyloid deposits in tissue samples.[1][2][3][4] For nearly three decades, its application was primarily in the realm of pathology. A pivotal shift occurred in the late 1980s and early 1990s when researchers like Naiki and LeVine began to characterize the spectroscopic properties of ThT upon binding to amyloid fibrils in vitro. These seminal studies demonstrated that the dye exhibits a dramatic increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum upon binding to amyloid fibrils, laying the groundwork for its use as a quantitative probe to monitor fibril formation in real-time. This transformed ThT into a vital tool for kinetic studies of amyloid aggregation.

Physicochemical and Spectroscopic Properties of this compound

This compound is a cationic molecule composed of a benzothiazole ring linked to a dimethylaminobenzene ring. In aqueous solution, the two rings can rotate freely around the central carbon-carbon bond, which leads to fluorescence quenching. Upon binding to amyloid fibrils, this rotation is restricted, leading to a significant enhancement of its fluorescence.

The spectroscopic properties of this compound in its free and amyloid-bound states are summarized in the table below.

| Property | Free this compound | Amyloid-Bound this compound | Reference(s) |

| Excitation Maximum (λex) | ~385 nm | ~450 nm | |

| Emission Maximum (λem) | ~445 nm | ~482-485 nm | |

| Fluorescence | Weak | Strong | |

| Quantum Yield | Low | High |

The Mechanism of this compound Binding to Amyloid Fibrils

The widely accepted mechanism for the enhanced fluorescence of this compound involves its binding to the characteristic cross-β sheet structure of amyloid fibrils. Specifically, ThT molecules are thought to bind to grooves or "channels" that run parallel to the long axis of the fibril, formed by the side chains of the amino acids in the β-sheets. This binding mode restricts the intramolecular rotation of the ThT molecule, locking it into a planar conformation and leading to the observed increase in fluorescence.

More recent research has suggested that the binding of ThT is not uniform across all amyloid fibrils and that different binding modes with varying affinities and fluorescence properties may exist. Some studies have also proposed a model involving ThT micelles binding to the fibrils, particularly at higher dye concentrations.

Experimental Protocol: this compound Fluorescence Assay for Monitoring Amyloid Aggregation

The this compound fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro. The general workflow of this experiment is outlined below.

Detailed Methodology:

A standard protocol for a ThT fluorescence assay is as follows:

-

Preparation of ThT Stock Solution : A concentrated stock solution of ThT (e.g., 1 mM) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filtered through a 0.22 µm filter to remove any aggregates. The stock solution should be stored in the dark to prevent photobleaching.

-

Preparation of Protein Solution : The amyloidogenic protein of interest is prepared in its monomeric form at the desired concentration in the same buffer.

-

Assay Setup : In a multi-well plate (typically a black, clear-bottom plate to minimize background fluorescence), the protein solution is mixed with the ThT working solution to a final concentration that is optimal for the assay. Recommended ThT concentrations for kinetic studies are typically in the range of 10-20 µM, while for quantifying pre-formed fibrils, concentrations up to 50 µM may be used.

-

Incubation and Measurement : The plate is incubated in a plate reader with temperature control (e.g., 37°C) and intermittent shaking to promote fibril formation. Fluorescence measurements are taken at regular intervals using an excitation wavelength of approximately 450 nm and an emission wavelength of around 482 nm.

-

Data Analysis : The fluorescence intensity is plotted against time, resulting in a sigmoidal curve that is characteristic of nucleated polymerization. From this curve, key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.

It is crucial to include appropriate controls, such as the protein alone (to measure intrinsic fluorescence), ThT alone (to measure background fluorescence), and a buffer blank.

Evolution and Applications of this compound in Amyloid Research

Since its establishment as a quantitative probe, ThT has been instrumental in numerous areas of amyloid research:

-

Elucidating Aggregation Mechanisms : ThT assays have been fundamental in dissecting the kinetics of amyloid formation, including the identification of nucleation-dependent polymerization and the effects of mutations and environmental factors on aggregation.

-

Screening for Aggregation Inhibitors : The high-throughput nature of the ThT assay makes it ideal for screening large libraries of small molecules for their ability to inhibit or modulate amyloid fibril formation, a key strategy in drug discovery for amyloid-related diseases.

-

Characterizing Fibril Polymorphism : Variations in ThT binding and fluorescence spectra can provide insights into the structural differences between amyloid fibrils formed from the same protein under different conditions.

-

Development of Diagnostic Tools : The core structure of this compound has served as a scaffold for the development of radiolabeled derivatives for in vivo imaging of amyloid plaques in the brain using Positron Emission Tomography (PET). A notable example is Pittsburgh Compound B (PiB), which is used for the clinical diagnosis of Alzheimer's disease.

Limitations and Considerations

Despite its widespread use, it is important to be aware of the limitations of the this compound assay. The fluorescence of ThT can be influenced by various factors, including pH, ionic strength, and the presence of other molecules that may quench or enhance its fluorescence. Furthermore, ThT may not bind to all types of amyloid fibrils or may interact with non-amyloid structures, leading to false-positive or false-negative results. Therefore, it is essential to complement ThT assays with other biophysical techniques, such as electron microscopy, circular dichroism, and atomic force microscopy, to confirm the presence and morphology of amyloid fibrils.

Conclusion

From its humble beginnings as a histological stain, this compound has evolved into an indispensable fluorescent probe that has revolutionized amyloid research. Its ability to specifically bind to and report on the formation of amyloid fibrils has provided invaluable insights into the molecular basis of amyloidogenesis and has been a cornerstone in the development of therapeutic strategies for devastating amyloid-related diseases. As research continues to unravel the complexities of amyloid formation and pathology, this compound and its derivatives will undoubtedly remain at the forefront of this critical field.

References

Principle of Thioflavin T Fluorescence Enhancement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioflavin T (ThT) is a fluorescent dye that has become an indispensable tool for the detection and quantification of amyloid fibrils, the hallmark of numerous neurodegenerative diseases.[1][2] Its utility stems from a dramatic increase in fluorescence emission upon binding to these specific protein aggregates.[1][3][4] This technical guide provides a comprehensive overview of the fundamental principles governing ThT fluorescence enhancement, detailed experimental protocols for its application, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Principle: The Molecular Rotor Mechanism

The significant enhancement of ThT fluorescence upon binding to amyloid fibrils is widely attributed to the "molecular rotor" mechanism. In its unbound state in aqueous solution, the two aromatic rings of the ThT molecule—a benzothiazole and a dimethylaminobenzene ring—can freely rotate around the central carbon-carbon bond. This rotational freedom provides a non-radiative pathway for the decay of the electronically excited state, resulting in a very low fluorescence quantum yield.

Upon interaction with amyloid fibrils, ThT binds to specific sites, which are thought to be channels or grooves running parallel to the long axis of the fibril, formed by the side chains of the constituent β-sheets. This binding sterically hinders the intramolecular rotation of the ThT molecule. The restriction of this rotational freedom effectively closes the non-radiative decay channel, forcing the excited state to decay primarily through the emission of photons, leading to a substantial increase in fluorescence intensity.

This process is accompanied by a noticeable red-shift in the excitation and emission spectra of ThT. The excitation maximum shifts from approximately 385 nm to 450 nm, and the emission maximum shifts from around 445 nm to 482 nm upon binding to amyloid fibrils.

Quantitative Data Summary

The following tables summarize key quantitative parameters of ThT fluorescence and its interaction with amyloid fibrils, compiled from various studies.

Table 1: Spectroscopic Properties of this compound

| State | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference |

| Free in Aqueous Solution | ~385 | ~445 | 3.2 x 10⁴ at 412 nm | |

| Bound to Amyloid Fibrils | ~450 | ~482 | 5.1 x 10⁴ - 6.7 x 10⁴ at 449 nm |

Table 2: Fluorescence Quantum Yield (Φ) of this compound

| Condition | Quantum Yield (Φ) | Reference |

| In Water at Room Temperature | ~0.0001 | |

| In Rigid Isotropic Solution (Glycerol) | 0.28 | |

| Bound to Insulin Amyloid Fibrils | 0.43 | |

| Bound to Lysozyme Amyloid Fibrils (High Affinity Site) | 0.44 | |

| Bound to Lysozyme Amyloid Fibrils (Low Affinity Site) | 0.0005 |

Table 3: Binding Parameters of this compound to Amyloid Fibrils

| Fibril Type | Binding Constant (Kb) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

| Lysozyme (High Affinity) | 7.5 x 10⁶ | ~0.13 | |

| Lysozyme (Low Affinity) | 5.6 x 10⁴ | ~17.9 | |

| General Amyloid Fibrils | - | Sub- to low-µM range |

Experimental Protocols

This compound Assay for Monitoring Amyloid Aggregation Kinetics

This protocol is adapted for monitoring the aggregation of amyloidogenic proteins like alpha-synuclein or amyloid-beta in a microplate format.

Materials:

-

This compound (ThT)

-

Amyloidogenic protein (e.g., alpha-synuclein, Aβ42)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

Procedure:

-

Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter to remove any aggregates. This stock solution should be prepared fresh.

-

Prepare Assay Solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a final working concentration. A common final concentration in the well is 25 µM.

-

Prepare Protein Samples: Thaw aliquots of the amyloidogenic protein (monomers) to room temperature immediately before use. Prepare different concentrations of the protein to be tested in the ThT assay solution.

-

Set up the Assay Plate:

-

Add the protein-ThT solution to the wells of the 96-well plate. A typical volume is 100-200 µL per well.

-

Include control wells containing only the ThT assay solution (no protein) to measure background fluorescence.

-

Seal the plate to prevent evaporation.

-

-

Incubation and Measurement:

-

Place the plate in a fluorescence microplate reader equipped with temperature control and shaking capabilities.

-

Incubate the plate at 37°C with intermittent shaking (e.g., 600 rpm).

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be up to 72 hours).

-

Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from ThT only wells) from the fluorescence readings of the protein-containing wells.

-

Plot the corrected fluorescence intensity against time to generate aggregation curves.

-

References

Thioflavin T: A Technical Guide to its Spectral Properties in the Presence of Amyloid Fibrils

For Researchers, Scientists, and Drug Development Professionals

Thioflavin T (ThT) is a fluorescent dye that has become an indispensable tool in the study of amyloid fibril formation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This benzothiazole salt exhibits a remarkable increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This in-depth technical guide provides a comprehensive overview of the spectral properties of ThT in the presence of fibrils, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Principles of this compound Fluorescence

In aqueous solution, this compound exists in a state where the two aromatic rings, benzothiazole and aminobenzene, can freely rotate around the central carbon-carbon bond. This rotational freedom leads to efficient non-radiative decay pathways, resulting in very low intrinsic fluorescence.[1][2] Upon binding to the characteristic β-sheet-rich channels or grooves on the surface of amyloid fibrils, this intramolecular rotation is sterically hindered.[1][3][4] This restriction of rotational freedom "locks" the molecule in a more planar conformation, leading to a dramatic increase in fluorescence quantum yield and a significant shift in its spectral properties.

Quantitative Spectral Properties

The interaction of ThT with amyloid fibrils is characterized by distinct changes in its absorption and fluorescence spectra. The following tables summarize key quantitative data for ThT in its free and fibril-bound states.

| Parameter | Free this compound (in aqueous solution) | Fibril-Bound this compound | References |

| Excitation Maximum (λex) | ~385 nm - 412 nm | ~440 nm - 450 nm | |

| Emission Maximum (λem) | ~445 nm | ~480 nm - 485 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.0001 | ~0.28 - 0.44 | |

| Molar Extinction Coefficient (ε at λmax) | Varies | Significantly different from free ThT and dependent on the binding mode |

Table 1: Spectral Properties of this compound

The binding of ThT to amyloid fibrils can be complex, often involving multiple binding sites with different affinities. The binding affinity and stoichiometry are influenced by factors such as the specific protein forming the fibril, fibril morphology, pH, and ionic strength.

| Fibril Type | Binding Affinity (Kd) | Stoichiometry (mol ThT/mol protein) | References |

| Various Amyloid Fibrils | 0.033 to 23 µM | 0.01 to 0.1 | |

| Lysozyme Amyloid Fibrils | High Affinity: Kb = 7.5 x 106 M-1Low Affinity: Kb = 5.6 x 104 M-1 | Not specified | |

| Aβ40 and Aβ42 Fibrils | Affinity on the order of 10-4 M and 10-6 M (for a second binding mode in Aβ42) | Not specified |

Table 2: Binding Characteristics of this compound to Amyloid Fibrils

Experimental Protocols

The this compound fluorescence assay is a widely used method to monitor amyloid fibril formation in vitro. The following provides a detailed methodology for a typical ThT assay.

Reagent Preparation

-

This compound Stock Solution:

-

Dissolve this compound powder in a suitable buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0) to a concentration of approximately 8 mg/mL.

-

Filter the stock solution through a 0.2 µm syringe filter to remove any aggregates.

-

Store the stock solution in the dark at 4°C for up to one week.

-

-

Working ThT Solution:

-

On the day of the experiment, dilute the stock solution into the assay buffer to the desired final concentration. A common final concentration for monitoring aggregation kinetics is 10-20 µM, while for quantifying pre-formed fibrils, 50 µM may be optimal.

-

-

Protein Solution:

-

Prepare the protein of interest (e.g., Aβ, α-synuclein) in a buffer that promotes fibril formation. The specific conditions (pH, temperature, ionic strength) will be protein-dependent.

-

Assay Procedure for Monitoring Fibril Formation

This protocol is adaptable for use in a multi-well plate reader.

-

Sample Preparation:

-

In a black, clear-bottom 96-well plate, combine the protein solution with the working ThT solution.

-

Include control wells containing:

-

Buffer and ThT only (for background fluorescence).

-

Protein solution without ThT (to check for intrinsic protein fluorescence, though usually negligible at ThT excitation/emission wavelengths).

-

-

-

Incubation and Measurement:

-

Place the plate in a plate reader capable of fluorescence measurement from the bottom.

-

Set the incubation temperature to a condition that promotes fibrillization (e.g., 37°C).

-

Program the plate reader to take periodic fluorescence readings at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. Intermittent shaking between readings can promote fibril formation.

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer with ThT) from the fluorescence readings of the protein samples.

-

Plot the fluorescence intensity as a function of time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, representing the kinetics of fibril formation.

-

Assay Procedure for Quantifying Pre-formed Fibrils

-

Sample Preparation:

-

Add an aliquot of the solution containing pre-formed fibrils to the working ThT solution in a cuvette or well.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation set to ~440-450 nm and emission to ~480-485 nm.

-

Measure the fluorescence of a control sample containing the same concentration of monomeric protein and ThT.

-

-

Data Analysis:

-

An increase in fluorescence intensity in the sample containing fibrils compared to the monomeric control is indicative of the presence of amyloid fibrils. The fluorescence intensity has been shown to be proportional to the weight concentration of fibrils.

-

Experimental Workflow Diagram

Caption: Workflow for a this compound fluorescence assay.

Factors Influencing ThT Fluorescence

It is crucial to be aware of several factors that can affect the fluorescence intensity and binding of ThT, which can impact data interpretation:

-

Protein Type: Different amyloidogenic proteins can yield different fluorescence intensities with ThT.

-

Fibril Polymorphism: Different fibril morphologies of the same protein can result in variations in ThT binding and fluorescence.

-

ThT Concentration: The concentration of ThT itself can influence the aggregation process and the resulting fluorescence signal.

-

pH and Ionic Strength: These solution conditions can alter both the protein aggregation process and the binding affinity of ThT to the fibrils.

-

Presence of Other Molecules: Compounds that interfere with ThT binding or have intrinsic fluorescence can affect the assay results.

Conclusion

This compound remains a cornerstone for the detection and quantification of amyloid fibrils. Its robust fluorescence enhancement upon binding to the cross-β-sheet structure provides a sensitive and convenient method for studying fibrillization kinetics and screening for potential inhibitors of amyloid aggregation. A thorough understanding of its spectral properties, binding characteristics, and the factors influencing its fluorescence is paramount for the accurate interpretation of experimental data in the fields of neurodegenerative disease research and drug development.

References

- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. scispace.com [scispace.com]

- 4. "Spectral Properties of this compound and Its Complexes with Amyloid Fib" by E. S. Voropai, M. P. Samtsov et al. [digitalcommons.usf.edu]

A Technical Guide to Thioflavin T Interaction with Non-Amyloid Beta-Sheet Structures

Abstract

Thioflavin T (ThT) is a fluorescent dye renowned for its application in the detection and quantification of amyloid fibrils, a hallmark of numerous neurodegenerative diseases.[1] Its dramatic fluorescence enhancement upon binding to the cross-β structure of amyloid aggregates has made it an indispensable tool.[2] However, the utility of ThT extends beyond canonical amyloid proteins. A growing body of research demonstrates its interaction with a variety of non-amyloid structures that possess beta-sheet content or specific binding cavities, including silk fibroin and nucleic acid G-quadruplexes.[3][4] This guide provides an in-depth technical overview of ThT's interaction with these non-amyloid targets. It consolidates quantitative binding data, details experimental protocols for assessing these interactions, and presents visual workflows and mechanistic models to elucidate the principles governing ThT's fluorescence response. Understanding these non-canonical interactions is critical for the accurate interpretation of ThT-based assays and for leveraging its capabilities in broader research and drug development contexts.

The Molecular Basis of this compound Fluorescence

This compound is a benzothiazole dye consisting of a benzothiazole ring and a dimethylaminobenzene ring that can rotate relative to each other around a central carbon-carbon bond.[5] In aqueous solutions, the molecule is flexible, and this free rotation provides a non-radiative energy decay pathway, resulting in a very low intrinsic fluorescence quantum yield (approximately 0.0001). The mechanism of fluorescence enhancement is widely attributed to the restriction of this intramolecular rotation when the dye binds to a suitable structural motif. Upon binding to the cross-β-sheet architecture of amyloid fibrils, this rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence quantum yield and a characteristic shift in its excitation and emission spectra. While initially believed to be specific to amyloid, it is now understood that ThT fluorescence can be enhanced by any structure that provides a binding site capable of restricting this rotation, not exclusively amyloid fibrils.

Interaction with Non-Amyloid Protein Structures

ThT's interaction is not limited to disease-associated amyloid aggregates. It serves as a valuable probe for other protein systems that can adopt β-sheet conformations.

Silk Fibroin

Silk fibroin (SF) is a natural protein that can be induced to transition from a random coil to a β-sheet-rich structure. This process can be monitored in real-time using ThT. Studies have shown that as the pH of an aqueous silk fibroin solution decreases (e.g., from 6.8 to 4.8), the protein undergoes a conformational change, forming β-sheet aggregates. This transition is accompanied by a substantial increase in ThT fluorescence intensity, demonstrating ThT's utility in monitoring the self-assembly and fibrillation kinetics of this non-amyloid, β-sheet-forming protein.

Other β-Rich Proteins and Non-β-Sheet Cavities

The presence of a β-sheet is not the sole determinant for ThT binding and fluorescence. The specific topology of the binding site is critical. Research has shown that ThT fluorescence can be induced by binding to cavities within non-β-sheet proteins like acetylcholinesterase or non-protein structures such as γ-cyclodextrin. These cavities are of a sufficient diameter (8-9 Å) to accommodate the ThT molecule and restrict its rotation. Conversely, some proteins rich in β-sheets, such as native transthyretin, do not induce ThT fluorescence, indicating that their β-sheets are not arranged in a way that provides accessible binding sites. This highlights that ThT recognizes specific structural motifs or channels, often found on the surface of β-sheet assemblies, rather than promiscuously binding to any β-sheet.

Interaction with Nucleic Acid G-Quadruplexes

A significant area of non-amyloid ThT application is in the study of G-quadruplexes (G4s). G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.

ThT as a G-Quadruplex Probe

ThT has been shown to be a selective fluorescent probe for G-quadruplex structures. It exhibits a significant fluorescence enhancement upon binding to G4 DNA, with poor interaction observed with duplex DNA sequences. This selectivity makes ThT a valuable tool for distinguishing G4 structures from other DNA forms. The binding is believed to involve stacking interactions with the guanine bases in the grooves of the G4 structure. The fluorescence enhancement can be dramatic; for instance, ThT binding to a G-quadruplex flanked by double-stranded DNA resulted in a 100-fold increase in fluorescence emission and a 1000-fold improvement in binding affinity.

Quantitative Data on ThT Interactions

The following tables summarize key quantitative parameters for the interaction of ThT with various amyloid and non-amyloid structures.

Table 1: Spectroscopic Properties of this compound in Various Environments

| Binding Partner | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference |

|---|---|---|---|---|---|

| Free ThT (in water) | ~385 | ~445 | ~0.0001 | - | |

| Amyloid Fibrils (general) | ~450 | ~482 | 0.28 - 0.43 | >1000 | |

| α-Synuclein Fibrils | 450 | 485 | - | - | |

| G-Quadruplex DNA | - | - | - | 200- to 400-fold | |

| G4 flanked by dsDNA | - | - | - | ~100-fold |

| Duplex DNA | - | - | - | ~50-fold | |

Table 2: Binding Affinities and Stoichiometries of ThT with Non-Amyloid Structures

| Binding Partner | Dissociation Constant (Kd) | Stoichiometry (ThT:Structure) | Technique | Reference |

|---|---|---|---|---|

| c-Myc G-Quadruplex | Not Specified | 1:1 and 2:1 | Job Plot, Spectroscopy | |

| Aβ Protofibrils (for comparison) | Micromolar to Nanomolar affinity sites | 1:300, 1:4, 1:35 (for different sites) | - |

| Peptide Self-Assemblies (PSAMs) | Weaker than 1-5 µM | 1:1 | Fluorescence Titration | |

Experimental Methodologies

Accurate and reproducible data require standardized protocols. Below are detailed methods for common ThT-based assays.

General Protocol for ThT Fluorescence Assay

This protocol is a general guideline for monitoring protein aggregation in a microplate reader.

-

ThT Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in distilled, deionized water (dH₂O). Filter the solution through a 0.2 µm syringe filter to remove any small particulates. This solution should be prepared fresh and stored protected from light.

-

Working Solution and Reaction Mixture: For a typical assay, dilute the ThT stock solution into an appropriate buffer (e.g., PBS, Tris pH 7.4) to a final concentration of 10-25 µM in the reaction well. The reaction mixture will also contain the protein of interest (e.g., 50-100 µM α-synuclein monomer) and any compounds being tested.

-

Incubation and Measurement:

-

Pipette the reaction mixture (typically 100-150 µL) into the wells of a non-binding surface 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in a fluorescence microplate reader, often with intermittent shaking (e.g., 600 rpm) to promote aggregation.

-

-

Data Acquisition: Measure ThT fluorescence at regular intervals. Set the plate reader to an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 482-485 nm.

-

Controls: Always include negative controls, such as buffer with ThT alone, to establish the baseline fluorescence.

Protocol: Monitoring pH-Induced Silk Fibroin Aggregation

This protocol is adapted from studies observing the conformational transition of silk fibroin.

-

Protein Preparation: Prepare a solution of regenerated silk fibroin in a buffer at a starting pH where it remains in a random coil conformation (e.g., pH 6.8).

-

Reaction Setup: In a cuvette or microplate well, mix the silk fibroin solution with ThT working solution.

-

Induction of Aggregation: Induce the transition to β-sheet by adjusting the pH of the solution to a lower value (e.g., pH 4.8) using a dilute acid.

-

Fluorescence Monitoring: Immediately after pH adjustment, begin monitoring the fluorescence intensity over time using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates the formation of β-sheet structures.

Protocol: ThT Assay for G-Quadruplex Binding

This protocol is for assessing the interaction between ThT and G-quadruplex DNA.

-

G4 DNA Formation: Prepare the G-rich DNA sequence in a buffer containing a stabilizing cation (typically K⁺ or Na⁺). Heat the solution to ~95°C and slowly cool to room temperature to facilitate proper folding into the G-quadruplex structure.

-

Titration Experiment:

-

Prepare a solution of ThT at a fixed concentration in the same buffer.

-

Sequentially add increasing concentrations of the folded G4 DNA to the ThT solution.

-

After each addition, allow the system to equilibrate and then measure the fluorescence spectrum (Ex: ~440 nm, Em: ~480-500 nm).

-

-

Data Analysis: Plot the change in fluorescence intensity as a function of the G4 DNA concentration. The resulting binding curve can be fitted to determine the dissociation constant (Kd).

Visualizing Workflows and Mechanisms

Standard ThT Experimental Workflow

The following diagram illustrates the typical experimental pipeline for a ThT-based protein aggregation assay.

Caption: A typical experimental workflow for monitoring protein aggregation using this compound.

Logical Flowchart of ThT Fluorescence Activation

This diagram outlines the necessary conditions that lead to the characteristic ThT fluorescence enhancement.

Caption: Logical flowchart showing the conditions required for ThT fluorescence enhancement.

Conclusion and Future Directions

This compound is a more versatile molecular probe than its conventional use as an "amyloid-specific" dye would suggest. Its ability to recognize and report on the formation of β-sheet structures in proteins like silk fibroin, and to selectively bind non-protein targets such as G-quadruplexes, significantly broadens its applicability. The key determinant for its fluorescence is not merely the presence of β-sheets but the availability of a binding site with a specific geometry that restricts the dye's internal rotation.

This understanding is crucial for the accurate design and interpretation of experiments. Researchers must be aware of potential "false positives" in aggregation assays where non-amyloid components might interact with ThT. Conversely, these non-canonical interactions open new avenues for research, such as developing diagnostic tools for diseases characterized by G-quadruplex formation or for monitoring the material properties of biomaterials like silk. Future work will likely focus on developing ThT analogs with enhanced specificity for different types of β-sheet structures or G-quadruplex conformations, further refining this powerful tool for basic research and clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH on the Conformational Transition of Silk Fibroin in Aqueous Solution Monitored by Thioflavin-T Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beyond amyloid proteins: this compound in nucleic acid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | AAT Bioquest [aatbio.com]

Thioflavin T: A Comprehensive Technical Guide to its Discovery, Development, and Application as a Gold Standard Research Tool for Amyloid Fibril Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its initial description in 1959, the fluorescent dye Thioflavin T (ThT) has become an indispensable tool in the study of amyloid fibrils, the pathological hallmark of numerous neurodegenerative and systemic diseases, including Alzheimer's disease and prion diseases.[1] Originally utilized as a textile dye, its remarkable ability to exhibit a significant fluorescence enhancement upon binding to the cross-β-sheet structure of amyloid fibrils has cemented its status as a "gold standard" for their detection and quantification both in vitro and in vivo.[1] This technical guide provides an in-depth overview of the discovery, development, and core applications of this compound as a pivotal research tool. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its properties, detailed experimental protocols, and the underlying mechanisms of its action.

The journey of this compound from a histological stain to a cornerstone of amyloid research was propelled by key discoveries in the late 1980s and early 1990s. Researchers like Naiki et al. and LeVine were instrumental in characterizing its fluorescence spectra and binding properties, demonstrating a dramatic shift in its excitation and emission maxima upon binding to amyloid fibrils.[1] This pivotal work established that the fluorescence signal originates specifically from the dye bound to these protein aggregates, laying the groundwork for its widespread use in quantitative assays.[1]

The utility of ThT lies in its sensitive and specific fluorescence response. In its free state in solution, the this compound molecule has rotational freedom between its benzothiazole and aminobenzene rings, which leads to the quenching of its excited state and results in low fluorescence.[2] However, upon binding to the characteristic cross-β-sheet structure of amyloid fibrils, the rotation of these rings is restricted. This immobilization minimizes non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield and a characteristic red shift in its emission spectrum. This mechanism allows for the real-time monitoring of fibril formation, making ThT an invaluable probe for studying aggregation kinetics and for screening potential inhibitors of amyloidogenesis.

This guide will delve into the quantitative photophysical properties of this compound, provide detailed experimental protocols for its key applications, and visualize the fundamental processes and workflows associated with its use.

Quantitative Data Presentation

The photophysical properties of this compound are central to its application in amyloid research. The following tables summarize key quantitative data from the literature to provide a comparative overview for researchers.

| Property | Free this compound (in aqueous solution) | This compound Bound to Amyloid Fibrils | Reference |

| Excitation Maximum (λex) | ~385 nm | ~450 nm | |

| Emission Maximum (λem) | ~445 nm | ~482 nm | |

| Molar Extinction Coefficient (ε) | 3.2 x 10⁴ M⁻¹cm⁻¹ at 412 nm | 5.1 x 10⁴ M⁻¹cm⁻¹ to 6.7 x 10⁴ M⁻¹cm⁻¹ at ~449 nm | |

| Fluorescence Quantum Yield (Φ) | Low | Significantly Increased |

Table 1: Photophysical Properties of this compound. This table outlines the characteristic shifts in the excitation and emission spectra of this compound upon binding to amyloid fibrils, along with changes in its molar extinction coefficient and quantum yield.

| Amyloid Protein | Binding Constant (Kb) | Stoichiometry (n) (dye molecules per protein monomer) | Experimental Conditions | Reference |

| Lysozyme | 7.5 x 10⁶ M⁻¹ (High affinity site) | 0.11 | Equilibrium microdialysis | |

| Lysozyme | 5.6 x 10⁴ M⁻¹ (Low affinity site) | 0.24 | Equilibrium microdialysis | |

| Insulin | - | ~0.01 - 0.1 | Not specified | |

| Prion Protein Fragment HET-s(218–289) | - | ~0.01 - 0.1 | Varies with ionic strength |

Table 2: Binding Characteristics of this compound to Various Amyloid Fibrils. This table presents the binding affinities and stoichiometry of this compound for different amyloid proteins. It is important to note that these values can vary depending on the specific protein and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are synthesized protocols for key experiments.

Protocol 1: In Vitro Amyloid Aggregation Kinetics Assay

This protocol describes how to monitor the formation of amyloid fibrils over time using this compound fluorescence.

Materials:

-

Lyophilized amyloidogenic protein (e.g., Aβ42, α-synuclein)

-

Appropriate buffer for protein solubilization and aggregation (e.g., PBS, pH 7.4)

-

This compound (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm syringe filter)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

-

Shaking incubator set to 37°C

Procedure:

-

Preparation of Protein Monomers: Reconstitute the lyophilized protein in the appropriate buffer to the desired stock concentration. Ensure the protein is in a monomeric state before starting the aggregation assay, which may require specific preparation steps like size-exclusion chromatography.

-

Preparation of Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction mixture (100 µL final volume) contains:

-

The amyloidogenic protein at the desired final concentration (e.g., 10-100 µM).

-

This compound at a final concentration of 10-25 µM.

-

The appropriate aggregation buffer to the final volume.

-

Include negative controls containing only buffer and ThT.

-

-

Incubation and Monitoring:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).

-

Enable shaking (e.g., orbital shaking at 600 rpm) to promote aggregation.

-

Set the excitation and emission wavelengths to ~450 nm and ~485 nm, respectively.

-

-

Data Analysis: Plot the ThT fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Fluorescence Microscopy for Amyloid Detection in Tissue Sections

This protocol outlines the staining of amyloid plaques in tissue sections using Thioflavin S, a derivative often used for histology due to its better staining properties in tissue.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Thioflavin S (or T) staining solution (e.g., 1% aqueous solution, filtered)

-

Aqueous mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., blue excitation)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

-

-

Staining:

-

Incubate the slides in the Thioflavin S staining solution for 5-10 minutes.

-

Rinse the slides thoroughly with distilled water.

-

Differentiate the staining by briefly rinsing in 70% ethanol to reduce background fluorescence.

-

Wash again with distilled water.

-

-

Mounting and Visualization:

-

Mount the coverslip using an aqueous mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope. Amyloid deposits will appear as bright green or yellow-green fluorescent structures.

-

Protocol 3: High-Throughput Screening (HTS) Assay for Inhibitors of Amyloid Aggregation

This protocol is designed for screening large compound libraries for their ability to inhibit amyloid fibril formation.

Materials:

-

Same as Protocol 1

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

384-well black, clear-bottom microplates

-

Robotic liquid handling system (recommended for HTS)

Procedure:

-

Assay Preparation:

-

Dispense the test compounds from the library into the wells of the 384-well plate at the desired final concentration. Include positive controls (no inhibitor) and negative controls (no protein).

-

-

Addition of Reagents:

-

Add the amyloidogenic protein and this compound solution to each well. The final concentrations should be optimized for a robust signal-to-background ratio. A typical final concentration for Aβ40 is 10 µM and for ThT is 20 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with shaking.

-

Measure the ThT fluorescence at a single time point within the exponential phase of aggregation (endpoint assay) or monitor the kinetics over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the positive control.

-

Hits are identified as compounds that significantly reduce the ThT fluorescence signal.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Molecular mechanism of this compound fluorescence enhancement upon binding to amyloid fibrils.

Caption: Experimental workflow for an in vitro amyloid aggregation kinetics assay using this compound.

Caption: Logical workflow for a high-throughput screen for inhibitors of amyloid aggregation.

References

The Double-Edged Sword: A Technical Guide to the Limitations of Thioflavin T in Amyloid Detection

For Immediate Release

[City, State] – [Date] – Thioflavin T (ThT), a benzothiazole salt, has long been the gold standard for the detection and quantification of amyloid fibrils, the protein aggregates associated with a range of debilitating neurodegenerative diseases.[1][2] Its dramatic fluorescence enhancement upon binding to the cross-β sheet structures of amyloid fibrils provides a simple and robust method for monitoring fibrillization kinetics both in vitro and in vivo.[3][4][5] However, an increasing body of evidence highlights significant limitations and potential pitfalls associated with the ThT assay, demanding a more critical approach to its application and interpretation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core limitations of ThT, supported by experimental data and protocols, to ensure more accurate and reliable amyloid detection.

I. The Binding Mechanism: A Foundation with Cracks

The utility of ThT lies in its distinct fluorescence shift and enhancement upon binding to amyloid fibrils. The prevailing theory suggests that in its free state in aqueous solution, the two aromatic rings of ThT can rotate freely, leading to fluorescence quenching. Upon binding to amyloid fibrils, this rotation is restricted, resulting in a significant increase in fluorescence quantum yield. ThT is thought to bind to channels or "cross-strand ladders" running parallel to the long axis of the fibril, a structural feature common to many amyloid proteins.

However, this binding is not as straightforward as it seems. The affinity and fluorescence enhancement of ThT can vary significantly depending on the specific protein, the fibril polymorph, and the experimental conditions. This variability is a critical limitation, as it can lead to misinterpretation of aggregation kinetics and inaccurate quantification of amyloid fibrils.

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the limitations of this compound.

Table 1: Spectral Properties of this compound

| State | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Free in solution | ~385 | ~445 | |

| Bound to amyloid fibrils | ~450 | ~482 |

Table 2: Factors Influencing this compound Fluorescence

| Factor | Observation | Implication for Amyloid Detection | References |

| Fibril Polymorphism | Different fibril polymorphs of the same protein exhibit varying ThT fluorescence intensities, despite similar β-sheet content. | ThT fluorescence intensity is not a direct measure of total fibril mass if multiple polymorphs are present. | |

| pH | ThT can be hydroxylated at basic pH, leading to reduced fluorescence. Low pH (below 3) can also disrupt ThT micelles and reduce fluorescence enhancement. | The pH of the assay buffer must be carefully controlled and optimized. | |

| Ionic Strength | Can affect both the aggregation process and ThT binding. | The ionic strength of the buffer should be kept constant across experiments for comparability. | |

| ThT Concentration | ThT forms micelles at concentrations above its critical micellar concentration (~4-5 µM), which can be fluorescent. High concentrations (≥50 µM) can alter aggregation kinetics. | Optimal ThT concentration needs to be determined empirically for each assay to maximize signal without affecting the aggregation process. | |

| Presence of Exogenous Compounds | Polyphenols (e.g., curcumin, resveratrol), detergents (e.g., SDS), and other small molecules can quench ThT fluorescence or compete for binding sites, leading to false negatives. Some compounds can also directly induce ThT fluorescence, leading to false positives. | Screening for interference from test compounds is crucial in drug discovery applications. |

III. Experimental Protocols

A. Standard this compound Fluorescence Assay

This protocol provides a general framework for monitoring amyloid fibril formation in vitro.

Materials:

-

This compound (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm syringe filter).

-

Amyloidogenic protein of interest, monomeric and free of pre-existing aggregates.

-

Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader with excitation at ~440-450 nm and emission detection at ~480-490 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of ThT in the assay buffer. The final concentration in the well is typically in the range of 10-25 µM.

-

Prepare the protein solution at the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, combine the protein solution and the ThT working solution.

-

Include control wells:

-

Buffer with ThT only (for background fluorescence).

-

Monomeric protein with ThT (to establish baseline fluorescence).

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the microplate reader at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals over the desired time course.

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer with ThT) from all readings.

-

Plot the fluorescence intensity against time to obtain the aggregation kinetics curve, which typically shows a sigmoidal shape with a lag phase, an exponential growth phase, and a plateau phase.

-

B. Protocol for Assessing Compound Interference with the ThT Assay

This protocol is essential when screening for inhibitors or modulators of amyloid aggregation.

Objective: To determine if a test compound directly affects ThT fluorescence or its binding to pre-formed amyloid fibrils.

Materials:

-

Same as the standard ThT assay.

-

Pre-formed amyloid fibrils of the protein of interest.

-

Test compound stock solution.

Procedure:

-

Fluorescence Quenching/Enhancement by the Compound:

-

In a 96-well plate, mix the assay buffer, ThT, and varying concentrations of the test compound.

-

Measure the fluorescence immediately. A significant change in fluorescence compared to the ThT-only control indicates direct interference.

-

-

Competitive Binding Assay:

-

Incubate pre-formed amyloid fibrils with ThT until a stable fluorescence signal is reached (plateau).

-

Add varying concentrations of the test compound to the wells.

-

Monitor the fluorescence intensity over time. A decrease in fluorescence suggests that the compound displaces ThT from the fibrils or quenches the fluorescence of the bound ThT.

-

IV. Visualizing the Limitations and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the limitations of ThT.

Caption: Factors contributing to the limitations of the ThT assay.

Caption: Workflow for assessing compound interference in ThT assays.

V. Core Limitations in Detail

A. Insensitivity to Prefibrillar Aggregates and Oligomers

A major drawback of ThT is its poor ability to detect early-stage, non-fibrillar aggregates such as soluble oligomers and protofibrils. These smaller species are increasingly recognized as the primary neurotoxic agents in many amyloid-related diseases. The ThT assay, with its sigmoidal kinetic profile, remains largely silent during the initial lag phase when these critical oligomeric species are forming. This "blind spot" means that ThT alone provides an incomplete picture of the aggregation pathway and may fail to identify compounds that inhibit the formation of toxic oligomers but not mature fibrils.

B. False Positives and False Negatives

The reliability of the ThT assay is significantly compromised by the potential for false positive and false negative results.

-

False Positives: An increase in ThT fluorescence may not always be due to amyloid fibril formation. Certain non-amyloid structures or compounds can induce ThT fluorescence. For instance, lipomembranous fat necrosis has been shown to yield false-positive ThT staining. Furthermore, some small molecules can directly enhance ThT fluorescence in the absence of fibrils.

-

False Negatives: Conversely, a lack of ThT fluorescence does not definitively rule out the presence of amyloid fibrils. This can occur under several circumstances:

-

Compound Interference: As detailed earlier, many compounds, particularly polyphenols, can quench ThT fluorescence or compete for binding sites on the fibril surface. This is a major concern in drug screening assays, where a potent inhibitor might be missed due to its interference with the detection method.

-

Fibril Polymorphism: Some amyloid polymorphs, despite having a cross-β sheet structure, bind ThT weakly or not at all, resulting in a low or non-existent fluorescence signal.

-

C. Influence of ThT on the Aggregation Process

VI. The Path Forward: Best Practices and Alternative Approaches

Given these limitations, a multi-faceted approach is essential for the accurate study of amyloid aggregation.

Best Practices for Using ThT:

-

Thorough Controls: Always include comprehensive controls to account for background fluorescence, compound interference, and the effect of the buffer components.

-

Optimal ThT Concentration: Empirically determine the lowest ThT concentration that provides a robust signal without significantly affecting the aggregation kinetics.

-

Orthogonal Validation: Never rely solely on ThT data. Complementary techniques are crucial to confirm the presence, morphology, and quantity of amyloid aggregates. These include:

-

Electron Microscopy (TEM, SEM): To visualize fibril morphology.

-

Atomic Force Microscopy (AFM): To characterize the structure of aggregates.

-

Congo Red Staining and Birefringence: A classic histological stain for amyloid that can be used as a complementary dye-based assay.

-

Circular Dichroism (CD) Spectroscopy: To monitor changes in protein secondary structure (i.e., the transition to β-sheet).

-

Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.

-

Alternative Probes and Techniques: Several alternative fluorescent probes are being developed to overcome the limitations of ThT. For example, some newer dyes show promise in detecting oligomeric species. Additionally, label-free techniques and fluorescence anisotropy-based methods offer alternative approaches to monitor aggregation.

VII. Conclusion

This compound remains a valuable and widely used tool for the study of amyloid fibrils due to its simplicity, high sensitivity, and cost-effectiveness. However, researchers and drug development professionals must be acutely aware of its significant limitations. By understanding the nuances of its binding mechanism, the factors that influence its fluorescence, and its potential to generate misleading results, the scientific community can employ the ThT assay more critically. The integration of rigorous controls and validation with orthogonal techniques is not just recommended but essential for generating accurate, reproducible, and meaningful data in the quest to understand and combat amyloid-related diseases.

References

- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound spectroscopic assay [assay-protocol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Thioflavin T Assay for Monitoring Alpha-Synuclein Aggregation

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Screening of small molecules using the inhibition of oligomer formation in α-synuclein aggregation as a selection parameter. [repository.cam.ac.uk]

- 4. insights-into-peptide-inhibition-of-alpha-synuclein-aggregation - Ask this paper | Bohrium [bohrium.com]

- 5. neurology.org [neurology.org]

Quantitative Analysis of Amyloid Fibril Formation with Thioflavin T: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. Their formation is associated with a wide range of human pathologies, including Alzheimer's and Parkinson's diseases.[1][2] The ability to quantitatively monitor the kinetics of amyloid fibril formation is crucial for understanding the underlying mechanisms of these diseases and for the development of therapeutic inhibitors. Thioflavin T (ThT) is a fluorescent dye widely used for this purpose.[3][4] When ThT binds to the β-sheet-rich structures of amyloid fibrils, its fluorescence emission intensity increases significantly, providing a reliable method to track the aggregation process in real-time.[5] This application note provides a detailed protocol for the quantitative analysis of amyloid fibril formation using the ThT fluorescence assay.

Principle of the ThT Assay

This compound is a benzothiazole dye that exhibits a characteristic fluorescence enhancement and a red shift in its emission spectrum upon binding to amyloid fibrils. In its free form in solution, the rotation around the bond connecting the benzothiazole and aminobenzene rings leads to fluorescence quenching. Upon binding to the channels formed by the side chains on the surface of the β-sheets in amyloid fibrils, this rotation is restricted, resulting in a dramatic increase in fluorescence quantum yield. The fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils present, allowing for the quantitative monitoring of fibril formation over time. The typical excitation and emission maxima for ThT bound to amyloid fibrils are approximately 450 nm and 482 nm, respectively.

Key Quantitative Parameters from ThT Assay

The kinetic profile of amyloid fibril formation typically follows a sigmoidal curve, which can be divided into three phases: a lag phase, a growth (elongation) phase, and a plateau phase. From this curve, several key quantitative parameters can be extracted to characterize the aggregation process.

| Parameter | Description | Method of Determination |